molecular formula C17H19NO5 B13002156 Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate

Cat. No.: B13002156
M. Wt: 317.34 g/mol
InChI Key: GASNVKPYSSPESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate. This reaction proceeds through hydroamination at ambient temperature followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the reaction of anthranilic acid derivatives with activated alkynes in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable and efficient synthetic methodologies that ensure high yields and purity. These methods may include multi-stepped reactions, one-pot syntheses, and metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiplasmodial activities.

    Medicine: Explored for its potential as an HIV-1 integrase inhibitor and other therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the replication cycle of the virus . The compound’s effects on other biological targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Ciprofloxacin
  • Levofloxacin
  • Rosoxacin

Uniqueness

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its potential as an HIV-1 integrase inhibitor sets it apart from other quinoline derivatives, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

diethyl 1-ethyl-4-oxoquinoline-3,6-dicarboxylate

InChI

InChI=1S/C17H19NO5/c1-4-18-10-13(17(21)23-6-3)15(19)12-9-11(7-8-14(12)18)16(20)22-5-2/h7-10H,4-6H2,1-3H3

InChI Key

GASNVKPYSSPESA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.